molecular formula C16H29N3O2S B7160831 N-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-2-methylsulfonylcyclohexan-1-amine

N-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-2-methylsulfonylcyclohexan-1-amine

Cat. No.: B7160831
M. Wt: 327.5 g/mol
InChI Key: FRMZLCAKBUGJIT-UHFFFAOYSA-N
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Description

N-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-2-methylsulfonylcyclohexan-1-amine is a complex organic compound that features a pyrazole ring, a cyclohexane ring, and a sulfonyl group

Properties

IUPAC Name

N-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-2-methylsulfonylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2S/c1-5-13-12(15(6-2)19(3)18-13)11-17-14-9-7-8-10-16(14)22(4,20)21/h14,16-17H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMZLCAKBUGJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C)CC)CNC2CCCCC2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-2-methylsulfonylcyclohexan-1-amine typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of 3,5-diethyl-1-methylpyrazole with appropriate alkylating agents under controlled conditions . Finally, the cyclohexane ring is introduced through cyclization reactions, often involving the use of cyclohexanone derivatives and suitable catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of N-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-2-methylsulfonylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonyl-containing compounds, such as:

Uniqueness

N-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-2-methylsulfonylcyclohexan-1-amine is unique due to its combination of a pyrazole ring, a cyclohexane ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

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